REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-])=O)([O-])=O>[Pd].CCOC(C)=O>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16]
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(when H2 was no longer being consumed)
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered through a plug of celite
|
Type
|
CUSTOM
|
Details
|
Rotary evaporation
|
Type
|
CUSTOM
|
Details
|
by drying on a vacuum line
|
Type
|
CUSTOM
|
Details
|
gave pure product as light yellow/orange powder in 100% yield
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)C1=C(C=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |